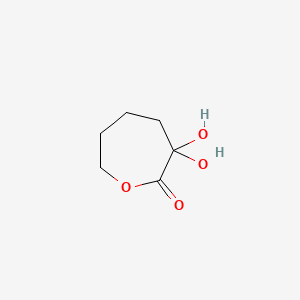

3,3-Dihydroxyoxepan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

54006-79-0 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

3,3-dihydroxyoxepan-2-one |

InChI |

InChI=1S/C6H10O4/c7-5-6(8,9)3-1-2-4-10-5/h8-9H,1-4H2 |

InChI Key |

VDHWOHDSOHPGPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(=O)C(C1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dihydroxyoxepan 2 One and Analogous Oxepanones

Strategies for Oxepan Ring Formation and Closure

Constructing the seven-membered oxepanone ring is a significant synthetic challenge. Key strategies include ring expansion of cyclic ketones, cycloaddition reactions to form key intermediates, and intramolecular cyclization of acyclic precursors using modern catalytic methods.

Ring Expansion Approaches to Oxepanones

Ring expansion reactions provide a powerful entry to oxepanones from more readily available six-membered carbocyclic ketones. The Baeyer-Villiger oxidation stands as a cornerstone of this approach.

The Baeyer-Villiger oxidation is an organic reaction that converts a cyclic ketone into a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. nih.gov This transformation is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides like hydrogen peroxide. nih.govacs.org First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction is noted for its stereospecificity and predictable regiochemistry, which is governed by the migratory aptitude of the substituents attached to the carbonyl carbon. nih.govacs.orgnih.gov The general order of preference for migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. mdpi.com

For the synthesis of oxepanones, the Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) derivative is the key step. The reaction proceeds via the formation of a Criegee intermediate, followed by the migration of one of the alkyl groups. nih.gov The choice of oxidant and catalyst is crucial for efficiency and selectivity, with systems like hydrogen peroxide in combination with Lewis or Brønsted acids being explored as environmentally benign alternatives to traditional peroxyacids. rsc.org

| Precursor | Reagent(s) | Product | Key Feature |

| Cyclohexanone | m-CPBA or H₂O₂/Lewis Acid | ε-Caprolactone (Oxepan-2-one) | Oxygen atom insertion |

| Substituted Cyclohexanones | Peroxyacids | Substituted Oxepanones | Regiochemistry depends on substituent migratory aptitude mdpi.com |

| Camphor | Peroxymonosulfuric acid | Corresponding lactone | Historical example of Baeyer-Villiger oxidation nih.gov |

This table summarizes the general application of the Baeyer-Villiger oxidation for the synthesis of oxepanones.

Beyond the Baeyer-Villiger reaction, other ring expansion strategies have been developed for accessing medium-sized rings and macrocycles. nih.gov These can involve cascades designed to operate through kinetically favored 5- to 7-membered ring cyclization steps, followed by in-situ ring expansion, thereby avoiding challenging end-to-end macrocyclization reactions. google.com

Cycloaddition Reactions in Oxepan-2-one Synthesis

Cycloaddition reactions offer a route to cyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. While direct [n+m] cycloadditions to form a seven-membered lactone are uncommon, these reactions are instrumental in synthesizing precursors that can be further elaborated into the oxepanone scaffold.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing four-membered oxetane (B1205548) rings. researchgate.netdocumentsdelivered.com This reaction, named after Emanuele Paternò and George Büchi, involves the excitation of the carbonyl group, which then adds to a ground-state olefin. researchgate.net The resulting oxetane can be a valuable intermediate. nih.gov For instance, a functionalized oxetane could potentially undergo subsequent ring-opening and ring-closing sequences to form a larger ring system like an oxepanone, although this is a multi-step transformation. The mechanism of the Paternò-Büchi reaction can proceed through singlet or triplet excited states and may involve a diradical intermediate. documentsdelivered.combohrium.com

Other cycloaddition strategies, such as the Diels-Alder reaction ([4+2] cycloaddition), are fundamental for building six-membered rings but can be adapted for more complex architectures that might lead to oxepanones. rsc.org For example, the synthesis of prostaglandin (B15479496) analogues has utilized [2+2] cycloaddition of dichloroketene (B1203229) with an enol ether to create a cyclobutane (B1203170) intermediate, which is then elaborated. acs.org Similarly, strain-release formal cycloadditions have been employed to synthesize complex bicyclic scaffolds. chemrxiv.org These examples highlight the utility of cycloaddition reactions in creating strained or functionalized cyclic intermediates that serve as precursors to larger, more complex ring systems.

Olefin Metathesis and Related Cyclization Techniques for Seven-Membered Rings

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a dominant strategy for the synthesis of unsaturated rings, including seven-membered oxygen heterocycles. researchgate.net This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry, uses metal-carbene catalysts (typically based on ruthenium or molybdenum) to form new carbon-carbon double bonds. researchgate.net

RCM involves the intramolecular reaction of a diene, where two terminal alkenes are joined to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577). researchgate.net The removal of ethylene from the reaction mixture drives the equilibrium toward the cyclic product. This method is highly effective for forming 5- to 7-membered rings. researchgate.net The development of functional-group-tolerant catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has broadened the scope of RCM to include the synthesis of complex molecules containing ethers, esters, and alcohols.

The general approach to an unsaturated oxepan-2-one scaffold via RCM would involve a linear precursor containing both an ester functionality and two terminal alkene groups positioned appropriately.

| Catalyst Type | Key Characteristics |

| Grubbs Catalysts (Ru-based) | High tolerance for various functional groups (alcohols, aldehydes, acids); stable in air and reagent-grade solvents. |

| Schrock Catalysts (Mo-based) | Generally more reactive, useful for sterically hindered substrates. |

| Hoveyda-Grubbs Catalysts | Modified Grubbs catalysts with enhanced stability and activity, often used in cross-metathesis. |

This table outlines common catalysts used in Ring-Closing Metathesis for cyclic compound synthesis.

The versatility of RCM allows for the synthesis of a wide array of heterocyclic rings, and its application in forming seven-membered systems is well-documented, making it a key strategy for accessing the core structure of oxepanones. researchgate.net

Targeted Functionalization and Stereocontrol in Dihydroxyoxepanone Synthesis

The synthesis of 3,3-dihydroxyoxepan-2-one requires not only the formation of the seven-membered ring but also the precise and stereocontrolled introduction of two hydroxyl groups at the C3 position. This involves regioselective functionalization of the oxepanone scaffold and the use of diastereoselective or enantioselective methods.

Regioselective Functionalization of Oxepanone Scaffolds

Introducing substituents at a specific position on the oxepanone ring is crucial. For this compound, functionalization is required at the α-position (C3) relative to the carbonyl group. The α-functionalization of lactones is a well-established field, often relying on the generation of an enolate intermediate, which can then react with an electrophile. However, achieving high diastereoselectivity when creating adjacent stereocenters can be challenging with this approach.

Alternative strategies have been developed to overcome these limitations. One novel "open-close" strategy involves the reduction of a lactone to its corresponding lactol (a cyclic hemiacetal). This lactol can then participate in enamine-based asymmetric reactions, followed by re-oxidation to the lactone, providing facile access to α-functionalized products with high stereocontrol. Other methods for C-H functionalization offer direct access to complex lactones from simple precursors. For example, rhodium-catalyzed intramolecular C-H insertion of α-alkyl-α-diazoesters can generate a variety of disubstituted γ-, δ-, and ε-lactones with good yields and diastereoselectivity. Such methods could be adapted for the regioselective functionalization of the oxepanone ring system.

Diastereoselective and Enantioselective Approaches to Dihydroxylated Systems

The creation of the 3,3-dihydroxy moiety, a geminal diol, often proceeds through the dihydroxylation of a precursor with a double bond at the C3 position (an α,β-unsaturated lactone). Asymmetric dihydroxylation is a powerful tool for this transformation, allowing for the controlled formation of vicinal diols with high stereoselectivity.

The Sharpless asymmetric dihydroxylation is a prominent example, enabling the enantioselective synthesis of diols from alkenes. nih.gov This method has been applied to unsaturated esters and lactones to produce chiral hydroxylactones. nih.govnih.gov For instance, the dihydroxylation of a β,γ-unsaturated ester was a key step in establishing the absolute configuration during the total synthesis of (+)-γ-actinorhodin. nih.gov Similarly, a chemoenzymatic pathway to D-(+)-ribono-1,4-lactone involved a diastereoselective syn-dihydroxylation of an α,β-unsaturated lactone moiety, achieving high diastereomeric ratios.

Microbial hydroxylation offers another route for stereoselective functionalization. Filamentous fungi are known for their ability to perform regio- and stereoselective hydroxylations on various molecules, including unsaturated lactones. nih.govmdpi.com These biotransformations can introduce hydroxyl groups at allylic positions or directly across a double bond, providing access to chiral hydroxylactones that might be difficult to obtain through purely chemical methods. nih.govmdpi.com

| Method | Description | Stereochemical Outcome |

| Sharpless Asymmetric Dihydroxylation | Osmate-catalyzed oxidation of an alkene using a chiral ligand (e.g., from cinchona alkaloids). | Enantioselective formation of syn-diols. nih.govnih.gov |

| Substrate-Controlled Dihydroxylation | The inherent chirality of the substrate directs the approach of the oxidizing agent (e.g., OsO₄). | Diastereoselective, outcome depends on substrate structure. |

| Microbial Hydroxylation | Use of microorganisms (e.g., fungi) to catalyze hydroxylation reactions. | Often highly regio- and stereoselective. nih.govmdpi.com |

This table compares different methods for achieving stereocontrolled dihydroxylation in the synthesis of dihydroxylated lactone systems.

Advanced Synthetic Approaches to Oxepan-2-one Derivatives

Modern organic synthesis offers several powerful strategies for the preparation of complex and functionalized oxepan-2-one derivatives. These approaches move beyond classical methods to provide greater control over molecular structure and properties. Key advanced strategies include the application of "click" chemistry for straightforward functionalization, the use of enzymes for highly selective biocatalytic transformations, and the implementation of solid-phase synthesis for the efficient preparation of compound libraries.

Application of "Click" Chemistry in Lactone Functionalization

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a Huisgen 1,3-dipolar cycloaddition that forms a stable triazole ring to link molecular fragments. uliege.benih.gov This methodology has proven to be a highly effective tool for the functionalization of lactones and the polymers derived from them. uliege.beuliege.be

The strategy typically involves the synthesis of an oxepan-2-one monomer that contains either an azide (B81097) or an alkyne functional group. This "clickable" monomer can then be reacted with a variety of molecules bearing the complementary group to introduce new functionalities. For example, researchers have successfully synthesized 5-azidooxepan-2-one as a key intermediate. researchgate.net This compound serves as a versatile platform that can be "clicked" with various terminal alkynes to attach ester, ammonium (B1175870), hydroxyl, and even poly(ethylene oxide) chains. researchgate.net

A significant advantage of this approach is the mild reaction conditions, which typically involve low temperatures (e.g., 35 °C) and short reaction times, ensuring that the sensitive lactone ring remains intact without degradation. uliege.be This method has been used to impart specific properties to poly(ε-caprolactone) (PCL), a polymer of oxepan-2-one, such as antimicrobial activity by grafting quaternary ammonium salts onto the polyester (B1180765) backbone. uliege.be The efficiency of the CuAAC reaction allows for quantitative modification, making it a reliable tool for creating well-defined, functional materials. uliege.beuliege.be

Table 1: Examples of Oxepan-2-one Functionalization via Click Chemistry

| Oxepanone Precursor | Reactant | Key Reagents | Introduced Functionality | Reference |

|---|---|---|---|---|

| 5-Azidooxepan-2-one | N,N-dimethyl-N-prop-2-yn-1-yloctan-1-ammonium bromide | CuI, Et3N | Quaternary Ammonium Salt | researchgate.net |

| 5-Azidooxepan-2-one | Prop-2-yn-1-ol | CuI, Et3N | Hydroxyl Group | researchgate.net |

| Poly(α-azido-ε-caprolactone-co-ε-caprolactone) | Prop-2-yn-1-ol | Copper Iodide | Pendant Hydroxyl Groups | uliege.be |

| Poly(3-chlorooxepan-2-one-co-oxepan-2-one) | 1. NaN3 2. Ammonium-containing alkyne | Copper Catalyst | Pendant Ammonium Salts | uliege.be |

Biocatalytic Transformations in Oxepanone Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations, often under mild, environmentally benign conditions. nih.govsemanticscholar.org This approach is particularly valuable for synthesizing chiral lactones with high enantiomeric purity. Three major biocatalytic routes are prominent in the synthesis of lactones: Baeyer-Villiger oxidations, oxidative lactonization of diols, and the reductive cyclization of ketoesters. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the oxidation of cyclic ketones to their corresponding lactones. nih.gov This reaction is a cornerstone of enzymatic lactone synthesis, famously used for the production of ε-caprolactone (oxepan-2-one) from cyclohexanone. mdpi.com BVMO-catalyzed reactions are known for their exceptional enantiospecificity, making them ideal for producing optically active lactones that are difficult to access through traditional chemical methods. nih.gov

Oxidative Lactonization of Diols: This process involves a double oxidation of a 1,4- or 1,5-diol, typically catalyzed by alcohol dehydrogenases (ADHs). In the first step, one alcohol group is oxidized to an aldehyde, which exists in equilibrium with its intramolecular hemiacetal (a lactol). The lactol is then further oxidized by the enzyme to the final lactone product. nih.gov

Hydrolase-Mediated Synthesis: Hydrolases, particularly lipases, can be employed in chemoenzymatic Baeyer-Villiger oxidations. In this two-step process, the enzyme first generates a percarboxylic acid from a carboxylic acid. This peracid then acts as a chemical oxidant to convert a ketone to a lactone. nih.gov Lipases are also widely used for the kinetic resolution of racemic mixtures, for example, through the transesterification of a racemic hydroxy-ester, to isolate enantiomerically pure precursors for lactone synthesis. semanticscholar.org

Table 2: Overview of Biocatalytic Methods for Lactone Synthesis

| Biocatalytic Method | Enzyme Class | Typical Substrate | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Enzymatic Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketone (e.g., Cyclohexanone) | Lactone (e.g., Oxepan-2-one) | High enantioselectivity | nih.gov |

| Oxidative Lactonization | Alcohol Dehydrogenases (ADHs) | 1,4- or 1,5-Diols | Lactone | Mild conditions, uses diol precursors | nih.gov |

| Chemoenzymatic Baeyer-Villiger Oxidation | Hydrolases (Perhydrolase activity) | Carboxylic Acid + Ketone | Lactone | Avoids direct handling of unstable peracids | nih.gov |

| Kinetic Resolution | Lipases | Racemic Hydroxy-acid/ester | Enantiopure Hydroxy-acid/ester | Access to chiral building blocks | semanticscholar.org |

Solid-Phase Synthetic Strategies for Oxepanone Analogues

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble solid support (resin) while they undergo a series of chemical reactions. scispace.comnih.gov This methodology offers significant advantages, most notably the simplification of product purification; excess reagents and byproducts are removed by simply washing the resin. scispace.com SPOS is a powerful tool for combinatorial chemistry, enabling the rapid synthesis of large libraries of related compounds for screening purposes. scispace.com

The synthesis of oxepanone analogues on a solid support would follow a general sequence:

Attachment: A suitable starting material, such as a hydroxy-acid or diol, is anchored to the solid support via a linker.

Elaboration: The resin-bound molecule undergoes one or more reactions to build the desired structure. This could include cyclization to form the oxepanone ring, followed by functionalization of other parts of the molecule.

Cleavage: The completed molecule is detached from the solid support, yielding the final product in solution.

This approach allows for the use of excess reagents to drive reactions to completion without complicating the purification process. scispace.com While SPOS has been extensively used for peptides and other small molecules, its principles are applicable to the synthesis of heterocyclic structures like oxepanones. nih.govnih.gov The strategy facilitates the systematic variation of building blocks to create a diverse range of oxepanone analogues for structure-activity relationship studies.

Table 3: Generalized Steps in Solid-Phase Synthesis of a Functionalized Lactone

| Step | Description | Purpose | Reference |

|---|---|---|---|

| 1. Resin Functionalization & Loading | A starting material (e.g., a protected hydroxy-acid) is covalently attached to a functionalized polymer resin via a linker. | Immobilize the substrate for simplified handling and purification. | scispace.comdtu.dk |

| 2. On-Resin Reactions | The resin-bound substrate undergoes sequential chemical transformations (e.g., deprotection, coupling, cyclization). | Build the target molecular structure. Excess reagents can be used and washed away. | scispace.com |

| 3. Cleavage from Resin | The final product molecule is cleaved from the solid support by breaking the bond to the linker. | Release the purified target compound into solution. | dtu.dk |

| 4. Final Purification | The cleaved product is isolated from the cleavage cocktail. | Obtain the final, high-purity compound. | scispace.com |

Chemical Transformations and Reactivity Studies of 3,3 Dihydroxyoxepan 2 One

Reactivity of the Lactone Moiety in 3,3-Dihydroxyoxepan-2-one

The oxepan-2-one ring, a seven-membered lactone, is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its chemical profile, enabling the formation of linear, functionalized molecules.

Ring-Opening Reactions of the Oxepan-2-one Ring

The seven-membered ring of oxepan-2-one derivatives can be opened by various nucleophiles. wikipedia.orglibretexts.org This process is fundamental to the polymerization of related lactones, such as ε-caprolactone, to form polyesters. nih.gov While specific studies on this compound are not prevalent, analogous reactions with other lactones suggest that nucleophiles will attack the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. rsc.org

The presence of the gem-diol functionality at the C3 position may influence the rate and outcome of these reactions due to steric hindrance and potential electronic effects on the carbonyl group. The general mechanism involves nucleophilic acyl substitution, a common pathway for ester and lactone reactions. libretexts.org

Hydrolysis and Esterification Pathways of the Lactone

Hydrolysis: The lactone ring of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding 6-hydroxy-3,3-dihydroxyhexanoic acid. youtube.com This reaction is reversible, with the equilibrium position depending on the reaction conditions. wikipedia.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring-opening alcohol lead to the formation of the hydroxy acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base, forming a carboxylate salt. libretexts.org

| Condition | Reagents | Product | Relative Rate |

| Acidic | H₃O⁺, H₂O | 6-hydroxy-3,3-dihydroxyhexanoic acid | Moderate |

| Basic | NaOH, H₂O | Sodium 6-hydroxy-3,3-dihydroxyhexanoate | Fast |

Esterification: Transesterification can occur when this compound is treated with an alcohol in the presence of an acid or base catalyst. This reaction results in the formation of an ester of 6-hydroxy-3,3-dihydroxyhexanoic acid. The process is an equilibrium, and driving the reaction to completion often requires the removal of one of the products. nih.gov The Corey-Nicolaou macrolactonization procedure, for instance, utilizes phosphine (B1218219) and dipyridyl disulfide to facilitate the intramolecular esterification of hydroxy acids to form lactones, a process that could theoretically be reversed under appropriate conditions. nih.gov

Transformations of the Dihydroxyl Functionality

The geminal diol at the C3 position is a unique functional group that exists in equilibrium with its corresponding keto form, 3-oxooxepan-2-one, through a hydration-dehydration process. pdx.eduwikipedia.org The position of this equilibrium is influenced by the surrounding chemical environment. youtube.comquora.comquora.com This equilibrium is crucial as it dictates the reactivity of this position, allowing for transformations typical of both alcohols and ketones.

Oxidation Reactions of Secondary Alcohol Groups

While the hydroxyl groups in this compound are formally on a tertiary carbon atom within the hydrated gem-diol form, they are in equilibrium with the keto-lactone. The reactivity of this position is therefore best considered from the perspective of the keto-lactone, which does not have secondary alcohol groups to be oxidized. However, if we consider the ring-opened form, 6-hydroxy-3,3-dihydroxyhexanoic acid, the geminal diol at C3 is in equilibrium with a ketone. Oxidation of the terminal primary alcohol at C6 could be achieved selectively under specific conditions.

The oxidation of diols to lactones is a well-established transformation. nih.govorganic-chemistry.orgyoutube.com For instance, the oxidation of 1,4-diols can yield γ-lactones, often proceeding through a hemiacetal intermediate. youtube.com While not directly applicable to the gem-diol, this highlights the general propensity for diols to undergo oxidative cyclization to form lactones under the right conditions. Common oxidizing agents for converting alcohols to carbonyl compounds include chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC). libretexts.orgkhanacademy.org The choice of reagent would be critical to avoid oxidative cleavage of the diol or other undesired side reactions.

| Oxidizing Agent | Potential Product from Ring-Opened Form | Notes |

| PCC | 3,3-Dihydroxy-6-oxohexanoic acid | Selective for primary alcohol oxidation. |

| KMnO₄ (strong) | Adipic acid | Potential for over-oxidation and C-C bond cleavage. |

Reduction Reactions of Carbonyl and Hydroxyl Groups

The reduction of this compound can target either the lactone carbonyl or the gem-diol functionality (via its keto form).

Reduction of the Lactone: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol. wikipedia.org In the case of this compound, this would lead to the formation of hexane-1,2,5,5-tetraol. The mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening. reddit.com Weaker reagents like diisobutylaluminum hydride (DIBAL-H) can sometimes selectively reduce lactones to lactols (cyclic hemiacetals) at low temperatures. researchgate.net

Reduction of the Gem-Diol/Ketone: The keto form in equilibrium with the gem-diol can be reduced to a secondary alcohol. This would result in the formation of 3-hydroxyoxepan-2-one. However, this reduction would be in competition with the reduction of the lactone carbonyl.

| Reducing Agent | Primary Target | Expected Product |

| LiAlH₄ | Lactone Carbonyl | Hexane-1,2,5,5-tetraol |

| NaBH₄ | Ketone (from gem-diol equilibrium) | 3-Hydroxyoxepan-2-one (potentially) |

| DIBAL-H (-78°C) | Lactone Carbonyl | 3,3-Dihydroxyoxepan-2-ol (a lactol) |

Derivatization of Hydroxyls (e.g., Etherification, Esterification)

The two hydroxyl groups of the gem-diol functionality, as well as the terminal hydroxyl in the ring-opened form, can undergo typical alcohol derivatization reactions.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or by reaction with alcohols under acidic conditions. Due to the presence of two adjacent hydroxyl groups, cyclic ethers, such as acetals, could be formed by reacting the gem-diol with an aldehyde or ketone in the presence of an acid catalyst.

Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. acs.org This is a common method for protecting hydroxyl groups. Given the two hydroxyl groups, both mono- and di-acylated products are possible. The selective acylation of one hydroxyl group over the other could be challenging.

| Reaction Type | Reagents | Potential Product |

| Etherification | CH₃I, NaH | 3,3-Dimethoxyoxepan-2-one |

| Acetal (B89532) Formation | Acetone, H⁺ | 2,2-Dimethyl-1,3-dioxolane derivative of the lactone |

| Esterification | Acetic Anhydride, Pyridine | 3,3-Diacetyloxyoxepan-2-one |

Investigation of Specific Reaction Mechanisms Involving this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups: a seven-membered lactone (cyclic ester) and a geminal diol at the C-3 position. The lactone contains an electrophilic carbonyl carbon susceptible to nucleophilic attack, while the hydroxyl groups can act as nucleophiles, proton acceptors, or be converted into leaving groups.

Nucleophilic reactions are fundamental to the chemistry of this compound, primarily targeting the electrophilic carbonyl carbon of the lactone ring. wikipedia.org Such attacks can lead to ring-opening via a tetrahedral intermediate, a hallmark of nucleophilic acyl substitution.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the endocyclic C-O bond, opening the seven-membered ring.

Key Reaction Pathways:

Base-Catalyzed Hydrolysis: In the presence of a base like hydroxide (OH⁻), the lactone can be hydrolyzed to form the corresponding ω-hydroxy carboxylate salt.

Alcoholysis/Transesterification: Reaction with an alcohol (R'OH) under acidic or basic conditions can lead to a new ester and the original hydroxy acid.

Aminolysis: Amines (R'NH₂) can react to open the lactone ring, forming an amide.

The hydroxyl groups at the C-3 position can also undergo substitution reactions, typically after being converted into a better leaving group. wikipedia.org For instance, protonation under acidic conditions forms a good leaving group (water), which can then be displaced by a nucleophile in an SN1 or SN2 fashion, although S_N1 pathways involving carbocation intermediates may be more likely at a secondary carbon.

Table 1: Potential Nucleophilic Reactions at the Carbonyl Carbon of this compound

| Nucleophile (Reagent) | Product Type after Ring-Opening | Reaction Name |

| H₂O / H⁺ or OH⁻ | ω-Hydroxycarboxylic acid | Hydrolysis |

| R'OH / H⁺ or R'O⁻ | ω-Hydroxy ester | Alcoholysis |

| NH₃ / R'NH₂ | ω-Hydroxy amide | Aminolysis |

| Grignard Reagent (R'MgX) | Diol (after two additions) | Grignard Reaction |

| Lithium Aluminum Hydride (LiAlH₄) | Triol | Reduction |

While the saturated ring of this compound is not susceptible to electrophilic addition, this class of reaction is highly relevant to potential precursors. libretexts.org For example, the synthesis of an oxepanone framework might start from a cyclic alkene.

Conversely, derivatives of this compound can undergo elimination reactions to introduce unsaturation. libretexts.org For instance, one of the hydroxyl groups at C-3 could be converted into a good leaving group (e.g., a tosylate, -OTs). Subsequent treatment with a non-nucleophilic base could induce an elimination reaction to form an α,β-unsaturated lactone.

Two primary mechanisms for elimination are the E1 and E2 pathways. masterorganicchemistry.com

E2 Mechanism: This is a one-step process where the base removes a proton from the α-carbon (C-4) simultaneously as the leaving group departs from C-3. This pathway requires a specific anti-periplanar geometry between the proton and the leaving group.

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate at C-3. masterorganicchemistry.com A weak base then removes an adjacent proton to form the double bond. This pathway often competes with SN1 substitution and can be accompanied by rearrangements. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Elimination Pathways for a 3-Tosyloxyoxepan-2-one Derivative

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Base] (Second-order) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Intermediate | Carbocation | None (concerted reaction) |

| Stereochemistry | No specific requirement | Requires anti-periplanar alignment |

| Potential Side Reactions | S_N1 substitution, rearrangements | None typically |

Rearrangements can be a key feature in both the synthesis of the oxepanone ring and its subsequent reactions. libretexts.org

A prominent example relevant to the synthesis of lactones, including oxepanones, is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a cyclic ketone (e.g., a substituted cyclohexanone) with a peroxy acid to form a lactone. The mechanism includes a critical rearrangement step where an alkyl group migrates to an oxygen atom. beilstein-journals.org The formation of the seven-membered oxepanone ring from a six-membered cyclohexanone (B45756) is a type of ring expansion.

Carbocation intermediates, which could be formed from this compound derivatives, are also prone to rearrangement. libretexts.org For example, if a carbocation is generated at the C-3 position, a hydride shift from C-4 could occur to form a new, potentially more stable carbocation. Ring expansion or contraction is also a possibility, especially if the initial structure is strained. youtube.comyoutube.com For instance, a classic ring expansion occurs when a carbocation is formed adjacent to a strained ring, such as a cyclobutane (B1203170), which will rearrange to a less-strained cyclopentane. masterorganicchemistry.comyoutube.com

Reactive intermediates are transient, high-energy species that are often not isolable but are crucial in determining the course of a reaction. lumenlearning.comweimiaobio.com In the chemistry of oxepanones, carbocations and carbanions are the most significant intermediates. slideshare.net

Carbocations: A carbocation could be generated at the C-3 position of a this compound derivative, for instance, by the protonation of a hydroxyl group and subsequent loss of water in an E1 or S_N1 reaction. masterorganicchemistry.com This would result in a secondary carbocation. The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.comlibretexts.org This stability is influenced by hyperconjugation and inductive effects from adjacent alkyl groups. youtube.com However, the C-3 carbocation in this system would be adjacent to the electron-withdrawing carbonyl group, which would exert a destabilizing inductive effect. This destabilization might promote rapid rearrangement to a more stable structure. libretexts.org The planar geometry of carbocations means that a subsequent nucleophilic attack can occur from either face, potentially leading to a mixture of stereoisomers if the center is chiral. youtube.com

Carbanions: A carbanion could be formed at the C-4 position by deprotonation with a very strong base. siue.edu The resulting carbanion would be stabilized by resonance with the adjacent carbonyl group, forming an enolate intermediate. Enolates are powerful nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. The formation of a carbanion at C-3 is highly unlikely due to the presence of the electronegative oxygen atoms of the hydroxyl groups. The stability of simple alkyl carbanions is generally the reverse of carbocations: methyl > primary > secondary > tertiary, as alkyl groups are electron-donating and would destabilize the negative charge. youtube.com

Role of 3,3 Dihydroxyoxepan 2 One As a Reaction Intermediate or Precursor in Advanced Chemical Syntheses

Intermediate in Multi-Step Organic Syntheses

The utility of 3,3-Dihydroxyoxepan-2-one as an intermediate in multi-step organic syntheses is a subject of ongoing research. A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. wikipedia.org Multi-step synthesis involves a sequence of chemical reactions to transform a starting material into a more complex product. udel.eduyoutube.comyoutube.com

While direct, extensive studies on this compound are not widely published, its structural motifs are present in various biologically active natural products. The synthesis of such complex molecules often requires the formation of functionalized seven-membered rings. For instance, the core of certain marine natural products features an oxepane (B1206615) ring, and synthetic strategies towards these targets could foreseeably involve a dihydroxylated intermediate like this compound. The presence of the vicinal diol on the lactone ring provides a handle for a variety of subsequent chemical modifications.

| Potential Transformations of this compound | Reagents and Conditions | Resulting Functional Group |

| Oxidative Cleavage | NaIO4, KMnO4 | Dicarboxylic acid |

| Protection of Diols | Acetone, acid catalyst | Acetonide |

| Selective Oxidation | PCC, DMP | α-Hydroxy ketone, diketone |

| Ring-Opening Polymerization | Various catalysts | Functionalized polyesters |

These potential transformations highlight the synthetic flexibility offered by this intermediate. The ability to selectively protect or react one or both of the hydroxyl groups, in conjunction with the reactivity of the lactone, allows for a stepwise and controlled elaboration of the molecular structure.

Precursor for the Elaboration of Complex Molecular Architectures

The structural features of this compound make it an attractive precursor for the synthesis of more complex and stereochemically rich molecules. The diol functionality can be used to introduce new stereocenters, and the lactone can be opened to yield a linear chain with multiple functional groups.

For example, the asymmetric synthesis of molecules containing tetrahydropyran or tetrahydrofuran rings, common motifs in many natural products, could potentially start from this compound. Through a series of reactions including stereoselective reduction, functional group interconversion, and intramolecular cyclization, the oxepane ring could be contracted to form smaller, more substituted heterocyclic systems.

Hypothetical Synthetic Elaboration:

A hypothetical retrosynthetic analysis of a complex polyketide fragment might identify a substituted oxepane as a key disconnection point. The synthesis in the forward direction could then involve the use of this compound as a starting material. The diol could be differentially protected, followed by alkylation at the α-position to the carbonyl group. Subsequent manipulation of the hydroxyl groups and the lactone ring could lead to the desired complex target.

Building Block in Polymer Chemistry and Materials Science

In the realm of polymer chemistry, functionalized lactones are valuable monomers for the synthesis of biodegradable polyesters. While research on the polymerization of this compound itself is not extensively documented, related structures such as 2-methylene-1,3-dioxepane have been used to create functional polymers. rsc.org The presence of the two hydroxyl groups in this compound offers a unique opportunity to create polyesters with pendant functional groups.

Ring-opening polymerization (ROP) of this compound, after suitable protection of the hydroxyl groups, would lead to a polyester (B1180765) backbone. Subsequent deprotection would yield a hydrophilic and potentially biodegradable polymer with reactive side chains. These side chains could be further modified to attach drugs, imaging agents, or other functional molecules, leading to the development of advanced biomaterials for applications such as drug delivery and tissue engineering.

| Monomer | Polymerization Method | Potential Polymer Properties | Potential Applications |

| Protected this compound | Ring-Opening Polymerization | Biodegradable, functionalizable | Drug delivery, tissue engineering |

| This compound (direct) | Polycondensation | Cross-linked hydrogels | Absorbents, biomaterials |

The ability to form cross-linked materials is another intriguing possibility. The diol functionality could participate in cross-linking reactions, leading to the formation of hydrogels with tailored properties. These hydrogels could find applications as scaffolds in regenerative medicine or as matrices for controlled release systems. The inherent biodegradability of the polyester backbone would be an advantageous feature in these biomedical applications.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound are not currently available.

Efforts to locate experimental or theoretical data pertaining to the advanced spectroscopic characterization of this compound have been unsuccessful. This includes a thorough search for information regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) properties, which are fundamental techniques for detailed structural assignment.

The requested article, intended to focus on the advanced spectroscopic characterization and structural elucidation of this specific compound, cannot be generated due to the absence of the necessary scientific information in the public domain. The specific areas of investigation for which no data could be found include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies were identified that report on the ¹H or ¹³C NMR spectra of this compound. Consequently, information on chemical shifts, coupling constants, and the application of one-dimensional NMR for its analysis is not available. Similarly, there is no accessible data from two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY, which would be crucial for determining the connectivity and spatial proximity of atoms within the molecule. Advanced NMR approaches for its stereochemical and conformational analysis also remain un-documented in the searched literature.

Mass Spectrometry (MS): The search did not yield any high-resolution mass spectrometry (HRMS) data for this compound. Therefore, its exact molecular formula confirmation and detailed fragmentation studies, including the analysis of fragmentation pathways and the distinction from potential isomers, could not be compiled.

Attempts to find information on the synthesis, alternative nomenclature, or a registered CAS number for this compound that might lead to relevant spectroscopic data were also unfruitful. This suggests that the compound may be a novel or not yet synthesized molecule, or it is described under a different name that is not readily apparent through standard chemical database searches.

Given the strict requirement to focus solely on "this compound" and the lack of any specific data for this compound, the generation of a scientifically accurate and informative article as per the requested outline is not possible at this time. Further research and publication by the scientific community would be required to provide the foundational data needed for such an analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dihydroxyoxepan 2 One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3,3-Dihydroxyoxepan-2-one, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the hydroxyl groups, the carbonyl group within the seven-membered lactone ring, and the carbon-oxygen single bonds.

The most prominent features in the spectrum would be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The broadness of this peak suggests intermolecular hydrogen bonding. Another key absorption is a strong, sharp peak typically found between 1750-1735 cm⁻¹ for a saturated seven-membered lactone (ester), corresponding to the C=O stretching vibration. libretexts.org The spectrum would also show various C-O stretching vibrations in the 1300-1000 cm⁻¹ region, arising from both the alcohol and ester functionalities. researchgate.net The C-H stretching vibrations of the alkane backbone would appear in the 3000-2850 cm⁻¹ range. libretexts.orglumenlearning.com

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3600-3200 | O-H stretch (H-bonded) | Geminal Diol | Strong, Broad |

| 3000-2850 | C-H stretch | Alkane | Medium-Strong |

| 1750-1735 | C=O stretch | Lactone (Ester) | Strong |

| 1470-1450 | C-H bend | Alkane | Variable |

| 1300-1150 | C-O stretch | Ester | Strong |

This table is based on typical values for the respective functional groups.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Absolute Configuration Determination

X-ray Crystallography is the gold standard for structural elucidation. researchgate.net It relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms (except typically hydrogen) can be determined. For this compound, this technique would confirm the seven-membered ring structure, the boat-like or chair-like conformation of the oxepane (B1206615) ring, and the geminal diol substitution at the C3 position. Although the parent molecule is achiral, crystallographic analysis of a chiral derivative could be used to determine its absolute configuration. nih.gov

Micro-Electron Diffraction (MicroED) is a more recent cryo-electron microscopy technique that has emerged as a revolutionary tool for structural analysis, particularly for compounds that form only very small crystals (nanocrystals). wikipedia.orgthermofisher.comnih.gov Because electrons interact much more strongly with matter than X-rays, even crystals that are a billionth the size of those needed for X-ray diffraction can be analyzed. researchgate.netnih.gov This method would be invaluable if this compound proves difficult to crystallize into larger single crystals suitable for conventional X-ray analysis.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₆H₁₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 785 |

This table contains hypothetical data to illustrate the results of an X-ray crystallography experiment.

Theoretical and Computational Studies on 3,3 Dihydroxyoxepan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. youtube.comyoutube.com

Density Functional Theory (DFT) for Molecular Geometry and Reactivity PredictionsDensity Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules.rsc.orgnih.govresearchgate.netFor 3,3-Dihydroxyoxepan-2-one, DFT calculations would be employed to determine its most stable geometric arrangement, including bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for understanding the molecule's physical and chemical properties.

Furthermore, DFT is used to calculate reactivity descriptors. These are theoretical values that help predict how and where a molecule is likely to react. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's ability to donate or accept electrons, highlighting potential sites for nucleophilic or electrophilic attack.

Computational Modeling of Reaction Mechanisms and Pathways

This area of computational chemistry focuses on simulating the step-by-step process of a chemical reaction.

Conformational Analysis of the Seven-Membered Oxepan Ring System

The seven-membered ring of oxepan-2-one (ε-caprolactone) is known to be conformationally labile, existing as a dynamic ensemble of several low-energy structures. Computational studies on the parent ring, ε-caprolactone, have identified various conformers, with the most stable form being a chair conformation where the ester group resides in its rectangular flap. researchgate.net This chair form is favored as it minimizes both angle strain and the eclipsing of C-H bonds. researchgate.net Other accessible conformations include boat and twist-chair forms.

For this compound, the presence of the two hydroxyl groups at the C3 position introduces significant new interactions that modulate the conformational preferences of the oxepane (B1206615) ring. The primary influences are:

Steric Hindrance: The gem-diol group is sterically demanding and will disfavor conformations that lead to significant steric clashes with the rest of the ring.

Intramolecular Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors, while the carbonyl oxygen (O1) and the ether oxygen (O8) can act as acceptors. This allows for the formation of stabilizing intramolecular hydrogen bonds. Potential hydrogen bonding networks could exist between the two geminal hydroxyls or between one hydroxyl group and the adjacent carbonyl oxygen. These interactions can lock the ring into specific conformations that would otherwise be higher in energy.

Dipole-Dipole Interactions: The alignment of the dipoles from the C=O bond and the two C-O bonds of the diol will significantly impact the relative stability of different conformers.

Quantum chemical calculations are essential to quantify the energetic balance of these competing effects. Density Functional Theory (DFT) is a common method for mapping the potential energy surface of such flexible molecules. By performing a systematic conformational search followed by geometry optimization, the relative energies of different stable conformers can be determined. researchgate.netrsc.org

A hypothetical conformational analysis using DFT at the B3LYP/6-311+G(d,p) level of theory could yield the relative stabilities of the primary conformers of this compound, as shown in the table below. In this theoretical model, a twist-chair conformation that allows for a favorable intramolecular hydrogen bond between a hydroxyl group and the carbonyl oxygen is predicted to be the global minimum.

Table 1: Theoretical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|

| Twist-Chair (H-bonded) | 0.00 | Intramolecular H-bond (OH to C=O); staggered dihedrals. |

| Chair | 1.25 | Low angle strain but less optimal H-bonding. |

| Boat | 3.50 | Significant transannular steric interactions. |

Prediction and Validation of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides powerful tools for predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govdtic.mil These predictions are invaluable for structure elucidation, especially for molecules with complex stereochemistry or conformational flexibility. nih.govresearchgate.netumn.edu

The standard procedure involves first performing a thorough conformational analysis to identify all low-energy structures, as described in the previous section. Spectroscopic parameters are then calculated for each significant conformer. A final, Boltzmann-averaged spectrum is generated based on the relative free energies of the conformers, which provides a more accurate representation of the properties of the molecule in a real sample. nih.govresearchgate.net

Prediction of NMR Spectra

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the gold standard for calculating isotropic nuclear magnetic shielding tensors. rsc.orgyoutube.com These tensors are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). github.io For flexible molecules, it is crucial to average the chemical shifts over the populated conformers to achieve good agreement with experimental data. researchgate.netumn.edu The accuracy of these predictions can be further improved by applying linear scaling factors derived from correlating large datasets of experimental and computed shifts. github.io

For this compound, the predicted ¹H and ¹³C chemical shifts are highly sensitive to the ring's conformation and the extent of intramolecular hydrogen bonding.

Table 2: Hypothetical Predicted NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound Calculated at the GIAO-B3LYP/6-311+G(2d,p) level with chloroform (B151607) solvent model. These are illustrative values.

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C2 (C=O) | 174.5 | H on C4 | 1.95 (ax), 1.80 (eq) |

| C3 (C(OH)₂) | 95.8 | H on C5 | 1.65 (ax), 1.50 (eq) |

| C4 | 34.2 | H on C6 | 1.70 (ax), 1.55 (eq) |

| C5 | 23.1 | H on C7 | 4.30 (ax), 4.15 (eq) |

| C6 | 28.9 | H on OH | 3.5 (H-bonded), 3.1 (free) |

| C7 | 69.3 |

Prediction and Validation of IR Spectra

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. dtic.mil DFT methods are widely used for this purpose. nih.govspectroscopyonline.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, it is common practice to apply a uniform scaling factor to the computed frequencies. nih.gov The predicted IR spectrum is characterized by the frequencies of the vibrational modes and their corresponding intensities. For this compound, key vibrational modes include the O-H stretching of the diol, the C=O stretching of the lactone, and various C-O stretching and bending modes. Intramolecular hydrogen bonding would be expected to cause a broadening and red-shifting (lowering of frequency) of the involved O-H and C=O stretching bands compared to a hypothetical non-bonded state.

Table 3: Hypothetical Predicted IR Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level. These are illustrative values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity | Comment |

|---|---|---|---|---|

| O-H Stretch (Free) | 3710 | 3635 | Medium | Sharp peak from non-H-bonded hydroxyl. |

| O-H Stretch (H-bonded) | 3550 | 3479 | High | Broad peak due to intramolecular H-bond. |

| C=O Stretch (Lactone) | 1785 | 1749 | Very High | Slightly lowered frequency due to H-bonding. |

| C-O Stretch (Ether & Diol) | 1150-1050 | 1127-1029 | High | Multiple strong bands in the fingerprint region. |

Development of Novel Computational Methodologies Applicable to Dihydroxyoxepanones

The accurate modeling of complex, flexible molecules like this compound pushes the boundaries of current computational methods and highlights areas where new developments are needed. researchgate.netnih.gov The combination of a flexible medium-sized ring with multiple polar functional groups capable of strong intramolecular non-covalent interactions presents a significant challenge. rsc.org

Limitations of Current Methods:

Accuracy of DFT Functionals: Standard DFT functionals can struggle to accurately describe the subtle balance of non-covalent interactions, particularly dispersion and intramolecular hydrogen bonding, which govern the conformational preferences in dihydroxyoxepanones. rsc.orgacs.org This can lead to incorrect predictions of the relative energies of conformers and, consequently, inaccurate spectroscopic data.

Computational Cost: A thorough conformational search and the calculation of properties with high-level methods and large basis sets are computationally expensive, limiting the scope of investigation, especially for larger related molecules or for studying molecular dynamics. researchgate.net

Future Directions and Novel Methodologies:

To address these limitations, several research avenues are being pursued:

Development of Specialized DFT Functionals: There is a need for new or improved density functionals specifically parameterized for systems where intramolecular hydrogen bonding and other non-covalent interactions are dominant. chemrxiv.orgaip.org These functionals would provide a more accurate description of the potential energy surface at a manageable computational cost, leading to more reliable predictions of conformer geometries and energies.

Advanced Solvation Models: Explicitly modeling solvent molecules is often necessary to capture their effect on conformational equilibria, especially for molecules with multiple hydrogen bond donors and acceptors. ruc.dk Developing hybrid models that combine explicit solvent molecules in the first solvation shell with a polarizable continuum model for the bulk solvent could offer a balance between accuracy and computational feasibility.

ML-Potentials for Molecular Dynamics: Training machine learning potentials on high-level quantum mechanical data could enable large-scale molecular dynamics simulations to study the conformational dynamics of these flexible molecules over longer timescales than are accessible with traditional ab initio methods.

Direct Prediction of Spectroscopic Properties: ML models can be trained on large databases of known compounds and their spectra to predict NMR and IR data directly from a molecular structure. nih.govmdpi.comnih.gov An ML model specifically trained on a dataset of polyhydroxylated lactones could provide rapid and accurate spectral predictions, aiding in the high-throughput screening or identification of related natural products. medscireview.netncssm.edu

These advancements will not only improve the understanding of this compound but also provide more robust and efficient tools for studying a wide range of complex and flexible organic molecules.

Derivatives and Analogues of 3,3 Dihydroxyoxepan 2 One

Design and Synthesis of Functionalized Oxepan-2-one Derivatives

The synthesis of functionalized oxepan-2-one derivatives is a significant challenge in organic chemistry, requiring precise control over ring formation and functional group introduction. The industrial production of the parent monomer, ε-caprolactone (oxepan-2-one), is primarily achieved through the Baeyer-Villiger oxidation of cyclohexanone (B45756). This method involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone to form the lactone.

For more complex, functionalized derivatives, researchers have developed a variety of synthetic strategies. These include:

Ring-Expansion and Cyclization Approaches: Beyond the direct oxidation of pre-existing rings, the seven-membered oxepane (B1206615) ring can be constructed through ring expansion or cyclization reactions.

Gold-Catalyzed Cycloisomerization: A regioselective synthesis of oxepinones and azepinones has been developed using gold-catalyzed cycloisomerization of functionalized cyclopropyl (B3062369) alkynes. This method proceeds in good to excellent yields and involves a nucleophilic addition followed by a cyclopropane (B1198618) ring-opening. rsc.org

Intramolecular Nitrone Cycloaddition: A highly stereoselective synthesis of chiral oxepanes can be achieved through a surfactant-catalyzed intramolecular nitrone cycloaddition in an aqueous medium. This environmentally friendly method leads to the exclusive formation of a single isomer. nih.gov

Tandem Reactions: An efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. While focused on azepines, similar strategies could be adapted for oxepanone synthesis.

Specifically for introducing the 3,3-dihydroxy functionality, a potential route could involve the α,α-dihydroxylation of a pre-formed oxepan-2-one or a precursor. Another approach could be the cyclization of a linear precursor already containing the dihydroxy moiety. A novel synthetic route for 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, based on the addition reaction of a 1,3-dione to ninhydrin (B49086) followed by hydrogenation, offers a conceptual parallel for creating gem-diol functionalities under mild conditions. nih.govrsc.org

A summary of synthetic methods for related heterocyclic cores is presented in the table below.

| Synthetic Method | Key Features | Target Ring System(s) | Ref. |

| Baeyer-Villiger Oxidation | Industrial scale, uses peroxyacids | Oxepan-2-one | |

| Gold-Catalyzed Cycloisomerization | Regioselective, cascade process | Oxepinones, Azepinones | rsc.org |

| Intramolecular Nitrone Cycloaddition | Highly stereoselective, aqueous media | Oxepanes, Pyrans | nih.gov |

| Addition/Hydrogenation | Mild conditions for gem-diol formation | 3,3′-dihydroxy-2,2′-diindan-1,1′-dione | nih.govrsc.org |

Chemical Modifications at the Dihydroxyl Positions

The dihydroxyl groups at the C3 position of 3,3-dihydroxyoxepan-2-one represent key handles for further chemical modification. These modifications can be used to tune the molecule's physical, chemical, and biological properties. Common transformations of gem-diol groups include:

Esterification and Etherification: The hydroxyl groups can be converted into esters or ethers to alter the molecule's lipophilicity and steric bulk.

Acetal (B89532) and Ketal Formation: Reaction with aldehydes or ketones can form acetal or ketal protecting groups, which can also serve as functional modifications in their own right.

Oxidation: The diol could potentially be oxidized to a ketone, though this would fundamentally alter the core structure.

Replacement with other functional groups: Nucleophilic substitution reactions could potentially replace one or both hydroxyl groups with other functionalities, such as halogens or azides, opening up further synthetic possibilities.

The specific reactivity of the dihydroxyl groups in the this compound scaffold would be influenced by the electronic and steric environment of the oxepanone ring.

Stereoisomeric and Regioisomeric Studies of Oxepanone Analogues

The synthesis of substituted oxepanes often leads to the formation of stereoisomers and regioisomers, making stereocontrol a critical aspect of their synthesis. Several strategies have been developed to address this challenge:

Stereoselective Synthesis: As mentioned, intramolecular nitrone cycloaddition offers a highly stereoselective route to chiral oxepanes. nih.gov Organocatalytic oxa-conjugate addition reactions have also been employed for the stereoselective synthesis of α,α'-trans-oxepanes. duke.edu

Regioselective Synthesis: The gold-catalyzed cycloisomerization of alkynylcyclopropanecarboxylic acid derivatives provides a regioselective pathway to oxepinones. rsc.org Similarly, the ene reaction of acylnitroso intermediates with parthenolide, a sesquiterpene lactone, proceeds with high regioselectivity and stereoselectivity. nih.gov

For analogues of this compound, the introduction of additional substituents on the oxepane ring would create multiple stereocenters. The development of diastereoselective and enantioselective synthetic routes would be crucial for isolating and studying individual stereoisomers. The relative and absolute stereochemistry of these analogues would be expected to have a profound impact on their properties and biological activity.

Structure-Reactivity and Structure-Property Relationships in Modified Oxepanones

Understanding the relationship between the structure of modified oxepanones and their resulting reactivity and properties is essential for the rational design of new functional molecules. While specific studies on this compound derivatives are limited, principles from related systems can provide valuable insights.

Structure-Reactivity Relationships:

The reactivity of modified oxepanones is influenced by several factors:

Ring Strain: The seven-membered oxepane ring possesses a degree of ring strain that influences its reactivity, particularly in ring-opening reactions.

Substituent Effects: The electronic and steric nature of substituents can significantly impact the reactivity of the lactone carbonyl group and other functional groups on the ring. For example, electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack.

Conformation: The conformation of the oxepane ring can affect the accessibility of reactive sites and influence the stereochemical outcome of reactions.

Studies on other lactones, such as berkeleylactone A, have shown that the embedded conjugated system plays an essential role in their biological activity. rsc.org Similar principles could apply to unsaturated derivatives of oxepan-2-one.

Structure-Property Relationships:

The physical and biological properties of modified oxepanones are also dictated by their molecular structure. Key relationships include:

Solubility and Polarity: The introduction of polar functional groups, such as the dihydroxyl groups in this compound, would be expected to increase the molecule's polarity and aqueous solubility. Modifications of these groups, such as esterification, would modulate this property.

Melting Point and Crystallinity: The ability of the molecules to pack efficiently in a crystal lattice, influenced by their shape and intermolecular interactions (e.g., hydrogen bonding from the dihydroxyl groups), will determine their melting point and crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.